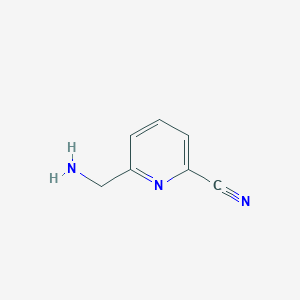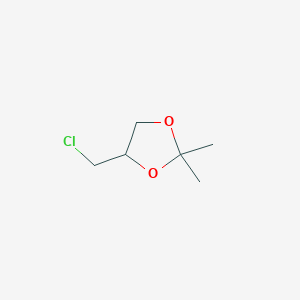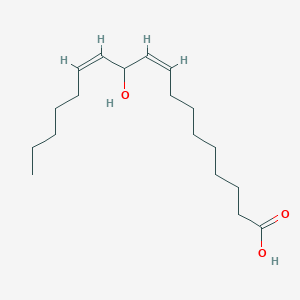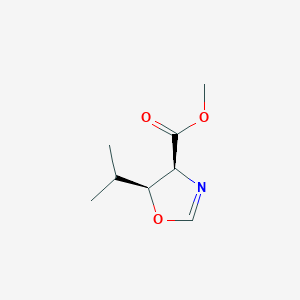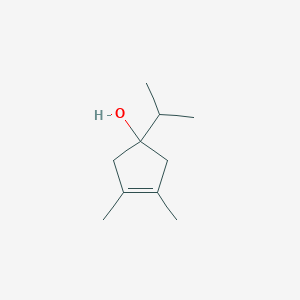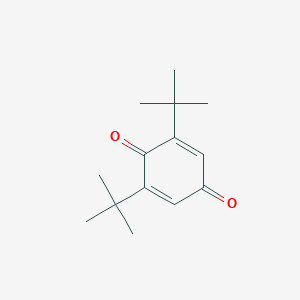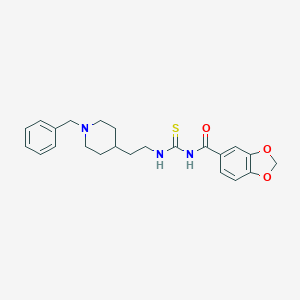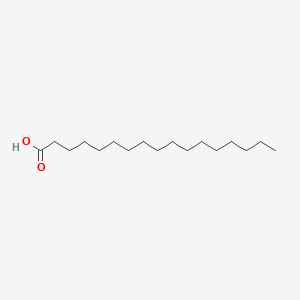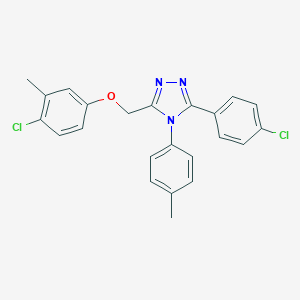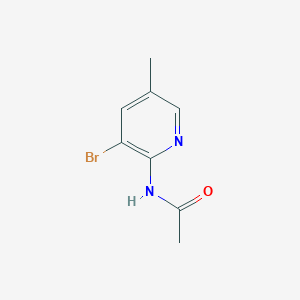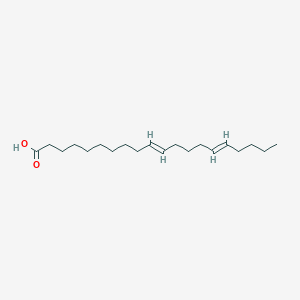
10,15-Eicosadienoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10,15-Eicosadienoic acid (EDA) is an omega-6 polyunsaturated fatty acid that is found in various animal and plant sources. It is a key component of the human diet and has been the subject of extensive scientific research due to its potential health benefits.
Mecanismo De Acción
10,15-Eicosadienoic acid exerts its effects through various mechanisms. It can inhibit the production of pro-inflammatory cytokines and eicosanoids, which are involved in the development of inflammation. 10,15-Eicosadienoic acid can also modulate the activity of transcription factors, such as NF-κB, which are involved in the regulation of gene expression. Additionally, 10,15-Eicosadienoic acid can activate peroxisome proliferator-activated receptors (PPARs), which are involved in the regulation of lipid metabolism and inflammation.
Efectos Bioquímicos Y Fisiológicos
10,15-Eicosadienoic acid has been shown to have various biochemical and physiological effects. It can lower levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 10,15-Eicosadienoic acid can also reduce the production of pro-inflammatory eicosanoids, such as prostaglandin E2 (PGE2) and leukotriene B4 (LTB4). Additionally, 10,15-Eicosadienoic acid can improve lipid metabolism by increasing the levels of high-density lipoprotein (HDL) cholesterol and decreasing the levels of low-density lipoprotein (LDL) cholesterol.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
10,15-Eicosadienoic acid has various advantages and limitations for lab experiments. One advantage is that it can be easily synthesized from linoleic acid, which is readily available. Additionally, 10,15-Eicosadienoic acid is stable and can be stored for long periods of time. However, one limitation is that 10,15-Eicosadienoic acid can be difficult to purify due to its similarity to other fatty acids. Additionally, 10,15-Eicosadienoic acid can be expensive to produce in large quantities.
Direcciones Futuras
There are many future directions for research on 10,15-Eicosadienoic acid. One direction is to investigate the potential of 10,15-Eicosadienoic acid as a therapeutic agent for various diseases, such as cancer and diabetes. Another direction is to study the effects of 10,15-Eicosadienoic acid on the gut microbiome, as recent research has shown that gut microbiota can modulate the effects of fatty acids. Additionally, further research is needed to understand the mechanisms of action of 10,15-Eicosadienoic acid and its interactions with other fatty acids and signaling pathways.
Métodos De Síntesis
10,15-Eicosadienoic acid can be synthesized from linoleic acid, which is an essential omega-6 fatty acid. The synthesis of 10,15-Eicosadienoic acid involves the conversion of linoleic acid to dihomo-γ-linolenic acid (DGLA) by the enzyme delta-6-desaturase. DGLA is then converted to arachidonic acid (AA) by the enzyme delta-5-desaturase. Finally, AA is converted to 10,15-Eicosadienoic acid by the enzyme delta-4-desaturase.
Aplicaciones Científicas De Investigación
10,15-Eicosadienoic acid has been the subject of extensive scientific research due to its potential health benefits. Studies have shown that 10,15-Eicosadienoic acid has anti-inflammatory, anti-cancer, and anti-diabetic properties. It has also been shown to improve cardiovascular health and cognitive function.
Propiedades
Número CAS |
145930-75-2 |
|---|---|
Nombre del producto |
10,15-Eicosadienoic acid |
Fórmula molecular |
C20H36O2 |
Peso molecular |
308.5 g/mol |
Nombre IUPAC |
(10E,15E)-icosa-10,15-dienoic acid |
InChI |
InChI=1S/C20H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h5-6,10-11H,2-4,7-9,12-19H2,1H3,(H,21,22)/b6-5+,11-10+ |
Clave InChI |
FPDKQUIKOJTSPA-UHFFFAOYSA-N |
SMILES isomérico |
CCCC/C=C/CCC/C=C/CCCCCCCCC(=O)O |
SMILES |
CCCCC=CCCCC=CCCCCCCCCC(=O)O |
SMILES canónico |
CCCCC=CCCCC=CCCCCCCCCC(=O)O |
Sinónimos |
10,15-eicosadienoic acid eicosa-10,15-dienoic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



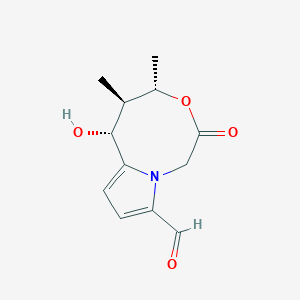
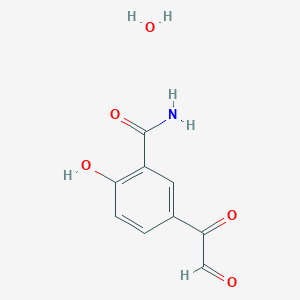
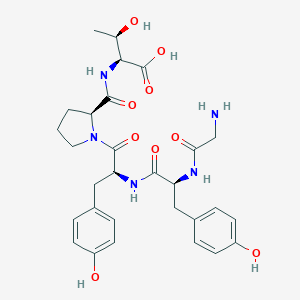
![N-(Cyclopropylmethyl)-N-[1-(pyridin-4-yl)ethyl]thiourea](/img/structure/B114737.png)
